![molecular formula C16H17N3O2 B2930284 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone CAS No. 1448131-46-1](/img/structure/B2930284.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone
Description
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone" features a pyrazolo-oxazine core fused with a 2-methylindoline moiety. Pyrazolo-oxazines are bicyclic heterocycles known for their versatility in medicinal chemistry, often serving as scaffolds for targeting enzymes or receptors.
Propriétés
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-9-12-5-2-3-6-14(12)19(11)16(20)13-10-15-18(17-13)7-4-8-21-15/h2-3,5-6,10-11H,4,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOTVRCTBDMOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN4CCCOC4=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(2-methylindolin-1-yl)methanone is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase 4B (PDE4B) inhibitor. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolo[5,1-b][1,3]oxazine
- Substituents : 2-methylindolin-1-yl and a methanone group
Research indicates that compounds with a pyrazolo[5,1-b][1,3]oxazine core exhibit significant pharmacological activities. Specifically, they have been shown to inhibit PDE4B, an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), thereby increasing cAMP levels in cells. This mechanism is crucial for various cellular processes including inflammation and neuronal signaling.
Antioxidant Properties
A related compound, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine, demonstrated strong antioxidant activity by inhibiting oxidative stress and protecting neurons from ischemic injury. This suggests that similar derivatives may also exhibit neuroprotective effects through enhanced antioxidant mechanisms .
Neuroprotective Effects
In vivo studies have shown that pyrazolo[5,1-b][1,3]oxazine derivatives can reduce infarct size and improve neurological functions following cerebral ischemia. These findings highlight the potential of such compounds in treating neurodegenerative diseases and stroke .
Study 1: PDE4B Inhibition
A patent application describes the synthesis of various PDE4B inhibitors based on the pyrazolo[5,1-b][1,3]oxazine scaffold. These compounds showed promising results in preclinical models for treating respiratory diseases due to their anti-inflammatory properties .
Study 2: Anticancer Activity
Research on pyrazole derivatives has revealed their potential as anticancer agents. A study evaluated several pyrazolo-based compounds against human cancer cell lines (HepG-2 and HCT-116) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Compound | IC50 (µg/mL) | Cell Line |
---|---|---|
Doxorubicin | 0.49 | HepG-2 |
Compound 6 | 13.6 | HepG-2 |
Compound 8 | 28.9 | HCT-116 |
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The table below compares key structural and molecular features of the target compound with related pyrazolo-oxazine derivatives:
Key Observations:
Substituent Diversity : The target compound’s 2-methylindolin-1-yl group distinguishes it from derivatives with piperazinyl, trifluoromethyl pyridinyl, or carboxamide substituents. Indole moieties are often linked to CNS activity, while piperazine groups enhance solubility and pharmacokinetics .
Molecular Weight : Derivatives with bulkier substituents (e.g., trifluoromethyl pyridinyl in ) exhibit higher molecular weights (~464 g/mol), whereas smaller groups like carboxamides reduce weight (~313 g/mol) .
Solubility and Toxicity : The NLRP3 inhibitor series in faced renal toxicity due to poor solubility, which was mitigated by introducing basic amines. This highlights the importance of polar substituents in optimizing drug-like properties.
Pharmacological and Functional Comparisons
- NLRP3 Inhibitors : Pyrazolo-oxazine sulfonylureas demonstrated potent NLRP3 inhibition but required structural modifications (e.g., basic amines) to address solubility-driven toxicity . The target compound’s indole group may offer alternative binding interactions for similar targets.
- Antioxidant and Anticancer Activity: Pyrazolo-oxazine derivatives fused with pyranopyrimidinones (e.g., ) showed antioxidant and anticancer effects, suggesting the core scaffold’s versatility. The 2-methylindolin-1-yl group in the target compound could enhance these activities via indole-mediated redox modulation .
- Structural Analogues in Drug Development : Compounds like the piperazinyl-trifluoromethyl pyridinyl derivative exemplify efforts to balance lipophilicity and target engagement, a consideration relevant to the target compound’s design.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.